5-Fluorocytosine

Descripción

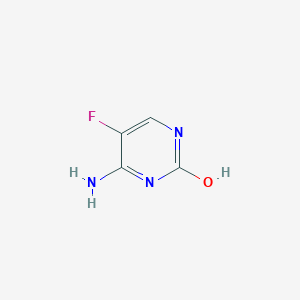

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Record name | flucytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flucytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023059 | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |

| Record name | SID56424024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid | |

CAS No. |

2022-85-7 | |

| Record name | Flucytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2022-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flucytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flucytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297 °C (dec), 296 °C | |

| Record name | Flucytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucytosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flucytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluorocytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of the antifungal agent 5-Fluorocytosine (5-FC). It is designed to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and medicinal chemistry. This document details the historical context of its discovery, elucidates its mode of action within fungal cells, and presents detailed experimental protocols for its chemical synthesis, supported by quantitative data and visual diagrams.

Discovery and Historical Context

This compound (also known as flucytosine) was first synthesized in 1957 by Hoffmann-La Roche. Initially investigated as a potential anti-tumor agent, its clinical efficacy in cancer treatment was found to be limited. However, subsequent research unveiled its potent antifungal properties, leading to its repurposing and eventual approval for medical use. Today, 5-FC is a critical therapeutic agent, primarily used in combination with other antifungal drugs to treat severe systemic mycoses, such as those caused by Candida and Cryptococcus species.

Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the target organism to exert its therapeutic effect. Its selective toxicity against fungal cells is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.

Once transported into a fungal cell by cytosine permease, 5-FC is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized through a series of enzymatic steps into two key cytotoxic compounds:

-

5-fluorouridine triphosphate (FUTP): This metabolite is incorporated into fungal RNA in place of uridine (B1682114) triphosphate, disrupting protein synthesis and leading to cell death.

-

5-fluoro-2'-deoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthetase, an essential enzyme for DNA synthesis. Inhibition of this enzyme depletes the cell of thymidine (B127349) triphosphate, a necessary precursor for DNA replication, thus halting cell division.

The selective action of 5-FC is primarily due to the absence of cytosine deaminase in mammalian cells, which prevents the conversion of 5-FC to the toxic 5-FU.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in fungal cells.

Synthesis of this compound

Several synthetic routes for the production of this compound have been developed. This guide details three prominent methods, providing step-by-step experimental protocols and associated quantitative data.

Synthesis from 5-Fluorouracil

This is a widely used industrial method that starts from the readily available 5-fluorouracil. The process involves three main steps: chlorination, amination, and hydrolysis.

Caption: Synthesis of this compound from 5-Fluorouracil.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

To a stirred mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.5 eq), slowly add phosphorus oxychloride (10.0 eq).[1][2]

-

Heat the reaction mixture to 114 °C and maintain for 2 hours.[1][2]

-

After cooling, the reaction mixture is quenched by pouring it into a mixture of water and dichloromethane.

-

The organic layer is separated, washed with aqueous hydrochloric acid and then with aqueous sodium bicarbonate solution.

-

The organic solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

-

Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable organic solvent (e.g., isopropanol).

-

Add an aqueous solution of ammonia (B1221849) (excess).[3]

-

Heat the mixture to 40-60 °C and stir for 3-5 hours.[3]

-

Cool the reaction mixture to room temperature and filter the solid product.

-

Wash the solid with isopropanol (B130326) and dry to obtain 4-amino-2-chloro-5-fluoropyrimidine.

Step 3: Synthesis of this compound

-

Suspend 4-amino-2-chloro-5-fluoropyrimidine (1.0 eq) in a solution of hydrochloric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with an aqueous ammonia solution.

-

The precipitated solid is filtered, washed with water, and dried to yield this compound.

| Step | Product | Starting Material | Reagents | Yield |

| 1 | 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | POCl₃, N,N-dimethylaniline | ~92%[1][2] |

| 2 | 4-Amino-2-chloro-5-fluoropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | Aqueous Ammonia | ~95%[3] |

| 3 | This compound | 4-Amino-2-chloro-5-fluoropyrimidine | HCl, NH₃ | High |

Synthesis from Chloroacetamide

This method provides a low-cost, five-step synthesis route that avoids chromatographic purification, making it attractive for large-scale production.

Caption: Synthesis of this compound from Chloroacetamide.

Steps 1 & 2: Telescoped Synthesis of Fluoroacetonitrile

-

A mixture of chloroacetamide (1.0 eq) and potassium fluoride (B91410) in p-xylene (B151628) is heated.

-

Dimethylformamide is added, followed by cyanuric chloride at room temperature.

-

The resulting fluoroacetonitrile is carefully distilled.

Step 3: Synthesis of Potassium (Z)-2-cyano-2-fluoroethen-1-olate

-

Fluoroacetonitrile (1.0 eq) and ethyl formate (4.0 eq) are dissolved in anhydrous THF.

-

The solution is cooled to -10 °C, and a solution of potassium tert-butoxide (1.5 eq) in THF is added dropwise.

-

The reaction is stirred for 20 hours, allowing it to warm to room temperature.

-

The precipitate is filtered, washed with hexane, and dried under vacuum.

Step 4: Synthesis of 5-Fluoro-2,4-diaminopyrimidine

-

To a solution of sodium methoxide (B1231860) in methanol, guanidine (B92328) hydrochloride (1.0 eq) is added.

-

Potassium (Z)-2-cyano-2-fluoroethen-1-olate (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is filtered through Celite and concentrated in vacuo.

-

The residue is redissolved in 2-propanol, decolorized with activated charcoal, and concentrated to yield the product.

Step 5: Synthesis of this compound

-

The crude 5-fluoro-2,4-diaminopyrimidine is subjected to diazotization at 40 °C, followed by hydrolysis to yield this compound.

| Step | Product | Starting Material | Overall Yield |

| 1-5 | This compound | Chloroacetamide | Up to 46% |

Direct Synthesis from Cytosine

A direct fluorination approach offers a more concise route to this compound, though it requires specialized reagents and careful control of reaction conditions.

Caption: Direct synthesis of this compound from Cytosine.

Direct Fluorination using Trifluoromethyl Hypofluorite [4]

-

Cytosine is reacted with trifluoromethyl hypofluorite.

-

The resulting intermediate adduct is then decomposed to yield this compound.

Direct Fluorination using Fluorine Gas in Hydrogen Fluoride

-

Under an inert atmosphere, cytosine is added to anhydrous hydrogen fluoride at a low temperature (-5 to -20 °C).[5]

-

Fluorine gas is then passed through the reaction mixture for 3-5 hours.[5]

-

The reaction solution is concentrated by distillation.

-

The residue is dissolved in water, and the pH is adjusted with a base to precipitate the product.

-

The solid is filtered and dried to give this compound.

| Method | Starting Material | Reagents | Yield |

| Direct Fluorination | Cytosine | F₂ in anhydrous HF | Up to 95.7%[5] |

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄FN₃O | [6] |

| Molecular Weight | 129.09 g/mol | [6] |

| Melting Point | 295 °C (decomposes) | [6] |

| Appearance | White crystalline powder | [6] |

| Solubility in Water | 1.5 g/100 mL at 25 °C | [7][8] |

| Solubility in Ethanol | Slightly soluble | [6] |

| Solubility in DMSO | ~0.2 mg/mL | [9] |

Spectroscopic Data of this compound and Key Intermediates

| Compound | 1H NMR | 13C NMR | Mass Spectrum (m/z) | IR (cm-1) |

| This compound | δ 7.5-7.8 (d, 1H), 7.0-7.4 (br s, 2H), 10.5-11.0 (br s, 1H) | Available | 129 (M+) | Available |

| 2,4-Dichloro-5-fluoropyrimidine | δ 8.8 (s, 1H) | Available | 166 (M+) | Available |

| 4-Amino-2-chloro-5-fluoropyrimidine | δ 8.0 (d, 1H), 7.2 (br s, 2H) | Available | 147 (M+) | Conforms to structure |

Note: Specific peak assignments and coupling constants for NMR spectra can be found in the referenced literature. Full spectra are available in specialized databases.

Conclusion

This technical guide has provided a detailed examination of the discovery, mechanism of action, and synthesis of this compound. The synthetic routes presented, from both established industrial methods and more recent cost-effective approaches, offer valuable insights for chemical synthesis and process development. The quantitative data and visual diagrams are intended to support researchers and scientists in their understanding and application of this important antifungal agent. Further research into novel and more efficient synthetic methodologies continues to be an active area of investigation, promising to enhance the accessibility and utility of this compound in treating life-threatening fungal infections.

References

- 1. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN105272922A - Method for this compound - Google Patents [patents.google.com]

- 4. A direct synthesis of this compound and its nucleosides using trifluoromethyl hypofluorite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CN104326990A - Method for fluoridating and synthesizing 5-flucytosine by cytosine - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

5-Fluorocytosine: A Comprehensive Technical Guide to its Biochemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, is a cornerstone in the arsenal (B13267) of antifungal agents and holds significant potential in targeted cancer therapy.[1][2] Structurally related to the nucleoside cytosine, 5-FC functions as a prodrug, exerting its therapeutic effects after metabolic conversion within the target cell.[1][3][4] This guide provides an in-depth exploration of the core biochemical properties, structure, and mechanisms of action of this compound, supplemented with detailed experimental protocols and visual representations of its metabolic pathways and experimental workflows.

Biochemical Properties and Structure

This compound is a white to almost white crystalline powder.[1][5] Its fundamental properties are summarized in the tables below, providing a quantitative overview for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃O | [1][3][5][6][7] |

| Molecular Weight | 129.09 g/mol | [1][3][5][6][7] |

| Melting Point | 295-300 °C (decomposes) | [1][5][8] |

| pKa | 3.26 (at 25°C) | [1] |

| Appearance | White or almost white crystalline powder | [3][5] |

Solubility Data

| Solvent | Solubility | Source |

| Water | Sparingly soluble, 1.5 g/100 mL (25°C), ~10.5 mg/mL | [1][2][3] |

| Ethanol | Slightly soluble | [1][2][3] |

| Chloroform | Practically insoluble | [2] |

| Ether | Practically insoluble | [2] |

| DMSO | Soluble up to 50 mM, ~0.2 mg/mL | [4][6] |

| 0.1 N HCl | 7 µg/mL | [2] |

| Formic acid:water (1:1 v/v) | 50 mg/mL | [2] |

| PBS (pH 7.2) | ~0.5 mg/mL | [4] |

Mechanism of Action: Signaling Pathways

The therapeutic efficacy of this compound hinges on its selective conversion into cytotoxic compounds within target cells, primarily fungal pathogens and cancer cells engineered to express the necessary enzymes.

Antifungal Signaling Pathway

In susceptible fungi, 5-FC is actively transported into the cell by cytosine permease.[1][2] Once inside, the fungal-specific enzyme cytosine deaminase catalyzes the deamination of 5-FC to 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][3][8] Mammalian cells lack a functional cytosine deaminase, which accounts for the selective toxicity of 5-FC.[3] 5-FU is then further metabolized through two primary pathways that disrupt essential cellular processes:

-

Inhibition of RNA Synthesis: 5-FU is converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is subsequently incorporated into RNA in place of uridine (B1682114) triphosphate.[1][3][8] This incorporation leads to errors in transcription and the synthesis of dysfunctional proteins, ultimately inhibiting cell growth and proliferation.[3]

-

Inhibition of DNA Synthesis: 5-FU can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3][8] FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA.[3] Inhibition of this enzyme depletes the intracellular pool of thymidine triphosphate (dTTP), thereby halting DNA replication and repair.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. Mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of this compound and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flucytosine - Wikipedia [en.wikipedia.org]

- 7. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluorocytosine mechanism of action in fungal cells

An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluorocytosine in Fungal Cells

Introduction

This compound (5-FC), or flucytosine, is a synthetic fluorinated pyrimidine (B1678525) analogue developed in 1957.[1][2] While initially synthesized as a potential anticancer drug, it displayed limited antineoplastic activity but significant antifungal properties.[1][3] It is a narrow-spectrum antifungal agent, primarily active against pathogenic yeasts such as Candida spp. and Cryptococcus spp., as well as some filamentous fungi like Aspergillus spp.[1][2]

5-FC is a prodrug, meaning it requires intracellular metabolic conversion to exert its antifungal effect.[2] Its mechanism relies on a unique dual pathway that ultimately disrupts both DNA and RNA synthesis in susceptible fungal cells.[2] The selective toxicity of 5-FC is a key feature, as mammalian cells lack the primary enzyme required for its activation, making them largely immune to its effects.[4] This guide provides a detailed examination of the molecular pathways involved in 5-FC's mechanism of action, common resistance mechanisms, and the experimental protocols used to investigate these processes.

Core Mechanism of Action

The antifungal activity of 5-FC is a multi-step process involving cellular uptake, enzymatic conversion, and subsequent interference with critical biosynthetic pathways.

Cellular Uptake and Activation

The journey of 5-FC begins with its transport into the fungal cell. This process is actively mediated by purine-cytosine permeases, primarily encoded by the FCY2 gene.[1][2] Once inside the cytoplasm, 5-FC undergoes the first critical conversion step. The fungal-specific enzyme, cytosine deaminase (encoded by the FCY1 or FCA1 gene), deaminates 5-FC to produce the cytotoxic compound 5-Fluorouracil (B62378) (5-FU) .[4][5] This step is the cornerstone of 5-FC's selective toxicity, as mammalian cells do not possess a functional cytosine deaminase.

5-FU is then further metabolized by the pyrimidine salvage pathway. The enzyme uracil phosphoribosyltransferase (UPRTase) , encoded by the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP) .[1][4][6] This molecule, 5-FUMP, is the central precursor to the two downstream pathways that ultimately lead to fungal cell death.[7]

Caption: Metabolic activation and dual-pathway mechanism of this compound.

Dual Cytotoxic Pathways

5-FUMP serves as the branch point for two distinct inhibitory mechanisms that target RNA and DNA synthesis.

-

Inhibition of Protein Synthesis via RNA Disruption : 5-FUMP is successively phosphorylated by kinases to form 5-fluorouridine diphosphate (B83284) (5-FUDP) and then 5-fluorouridine triphosphate (5-FUTP) .[2][4] Due to its structural similarity to uridine (B1682114) triphosphate (UTP), 5-FUTP is incorporated into nascent RNA transcripts in place of uridylic acid.[2][8] This incorporation leads to defects in RNA processing and maturation, alters the aminoacylation of tRNA, and ultimately inhibits protein synthesis, leading to cell growth arrest.[1][2][9]

-

Inhibition of DNA Synthesis via Thymidylate Synthase Blockade : Alternatively, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP) .[1][4] 5-FdUMP is a potent and irreversible inhibitor of the enzyme thymidylate synthase (TS) .[3][10] TS is responsible for the crucial conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate required for DNA replication and repair.[8][11] By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, 5-FdUMP blocks dTMP production.[11][12] The resulting depletion of the thymidine (B127349) triphosphate (dTTP) pool leads to imbalances in deoxynucleotide levels, which inhibits DNA synthesis and induces a "thymineless death" in rapidly dividing fungal cells.[3][8]

Mechanisms of Fungal Resistance

Resistance to 5-FC, particularly when used as monotherapy, can develop rapidly.[2] Resistance is primarily associated with mutations in the genes encoding the enzymes of the pyrimidine salvage pathway.

-

Primary Resistance : This inherent resistance is often due to mutations in FCY1 (cytosine deaminase) or FUR1 (UPRTase).[13] A non-functional cytosine deaminase prevents the conversion of 5-FC to 5-FU, rendering the drug ineffective.[1][14] Similarly, a defective UPRTase blocks the conversion of 5-FU to 5-FUMP, halting the downstream cytotoxic effects.[1][15]

-

Secondary (Acquired) Resistance : Mutations can also occur in the FCY2 gene, leading to decreased uptake of 5-FC into the cell.[1] Additionally, upregulation of the de novo pyrimidine synthesis pathway can increase the pool of competing natural pyrimidines, effectively diluting the impact of the fluorinated analogues.[1]

Caption: Key enzymatic steps in the 5-FC pathway targeted by resistance mutations.

Quantitative Data Summary

The efficacy of 5-FC can be quantified by its Minimum Inhibitory Concentration (MIC), while the efficiency of its metabolic conversion is described by enzyme kinetic parameters.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Fungal Species | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |

|---|---|---|---|

| C. albicans | 0.12 - 1 | 95 - 100 | [1] |

| C. dubliniensis | 0.12 - 1 | 95 - 100 | [1] |

| C. glabrata | 0.12 - 1 | 95 - 100 | [1] |

| C. kefyr | 0.12 - 1 | 95 - 100 | [1] |

| C. lusitaniae | 0.12 - 1 | 95 - 100 | [1] |

| C. krusei | 32 | ~5 | [1] |

Data represents the concentration required to inhibit 90% of isolates tested.

Table 2: Kinetic Parameters of Wild-Type vs. Mutant Bacterial Cytosine Deaminase (bCD) with 5-FC

| Enzyme Variant | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|

| Wild-Type bCD | 1.3 ± 0.1 | 14.1 ± 0.4 | 10.8 | [16] |

| Mutant 1 (Improved) | 2.4 ± 0.2 | 60.1 ± 2.2 | 25.0 | [16] |

| Mutant 2 (Improved) | 4.3 ± 0.4 | 82.1 ± 3.8 | 19.1 | [16] |

These data, from a bacterial enzyme, illustrate how mutations can alter the efficiency of 5-FC conversion, a principle applicable to fungal resistance studies.

Experimental Protocols

Investigating the mechanism of 5-FC involves a range of microbiological, biochemical, and molecular techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-FC against a fungal isolate, following guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation : Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.

-

Drug Dilution : Prepare a serial two-fold dilution of 5-FC in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation : Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation : Incubate the plate at 35°C for 24-48 hours.

-

Endpoint Reading : Determine the MIC as the lowest concentration of 5-FC that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.

Caption: Experimental workflow for determining the MIC of this compound.

Cytosine Deaminase Activity Assay

This spectrophotometric assay measures the conversion of 5-FC to 5-FU by cytosine deaminase in a fungal cell lysate.

Methodology:

-

Cell Lysate Preparation : Grow fungal cells to mid-log phase and harvest by centrifugation. Resuspend the pellet in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and disrupt cells using methods like bead beating or sonication. Clarify the lysate by centrifugation to obtain the soluble protein fraction.

-

Protein Quantification : Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Enzyme Reaction : In a quartz cuvette, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known amount of cell lysate, and initiate the reaction by adding 5-FC as the substrate.

-

Spectrophotometric Monitoring : Monitor the reaction at 290 nm. The conversion of 5-FC to 5-FU results in a decrease in absorbance at this wavelength.

-

Calculation of Activity : Calculate the enzyme activity based on the rate of absorbance change over time, using the molar extinction coefficient difference between 5-FC and 5-FU. Normalize the activity to the total protein concentration.

Gene Sequencing for Resistance Analysis

This protocol identifies mutations in key genes (FCY1, FCY2, FUR1) associated with 5-FC resistance.

Methodology:

-

Genomic DNA Extraction : Isolate high-quality genomic DNA from both a 5-FC resistant and a susceptible (wild-type) fungal strain.

-

PCR Amplification : Design primers flanking the entire coding sequence of the target gene (e.g., FUR1). Perform Polymerase Chain Reaction (PCR) to amplify the gene from the extracted genomic DNA.

-

PCR Product Purification : Purify the amplified DNA fragment using a commercial PCR cleanup kit to remove primers and dNTPs.

-

Sanger Sequencing : Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers.

-

Sequence Analysis : Align the sequence data from the resistant isolate against the sequence from the susceptible (reference) strain. Identify any nucleotide changes, such as point mutations, insertions, or deletions, that could lead to a non-functional protein.

Conclusion

The mechanism of action of this compound is a well-defined process that leverages unique aspects of fungal metabolism for its selective antifungal activity. By acting as a prodrug, 5-FC is converted into active metabolites that disrupt both RNA and DNA synthesis, leading to potent cytotoxicity. However, the clinical utility of 5-FC monotherapy is constrained by the rapid emergence of resistance, typically through mutations in the metabolic activation pathway. A thorough understanding of these molecular interactions and resistance mechanisms is crucial for drug development professionals and researchers aiming to optimize antifungal therapies, potentially through combination treatments that can mitigate resistance and enhance efficacy.

References

- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Generation of 5-fluorouracil from this compound by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorouracil - Wikipedia [en.wikipedia.org]

- 9. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluorouracil Altered Morphology and Inhibited Growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 14. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fungal expel of this compound derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antifungal: An In-depth Look at the Early Research into 5-Fluorocytosine's Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially synthesized in 1957 as a potential anti-tumor agent, 5-Fluorocytosine (5-FC), a fluorinated analogue of cytosine, was serendipitously discovered to possess potent antifungal properties.[1][2] Its journey from a failed cytostatic agent to a valuable tool in the fight against systemic mycoses began in the early 1960s, with seminal research demonstrating its efficacy against pathogenic yeasts like Cryptococcus neoformans and Candida albicans.[1][3] This whitepaper provides a detailed technical overview of the foundational research that established this compound as a clinically significant antifungal agent, focusing on its mechanism of action, early quantitative data, and the experimental protocols that paved the way for its therapeutic use.

Mechanism of Action: A Trojan Horse Strategy

Unlike many antifungals that target the fungal cell wall or membrane, this compound employs a more insidious, multi-faceted approach by disrupting fundamental cellular processes from within. The drug itself is not fungicidal; its activity is contingent on its uptake and metabolic conversion by susceptible fungal cells.[1][4]

Fungal cells actively transport 5-FC across their membranes via a cytosine permease.[1] Once inside the cytoplasm, the fungal-specific enzyme cytosine deaminase rapidly converts 5-FC to 5-Fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][4] Mammalian cells lack a functional cytosine deaminase, which accounts for the selective toxicity of 5-FC against fungi.[5]

The antifungal effects of 5-FU are twofold:

-

Inhibition of Protein Synthesis: 5-FU is phosphorylated and ultimately converted to 5-fluorouridine (B13573) triphosphate (FUTP).[1][5] This fraudulent nucleotide is then incorporated into fungal RNA in place of uridine (B1682114) triphosphate.[1][6] The presence of FUTP in RNA disrupts the normal process of protein synthesis, leading to the production of non-functional proteins and subsequent cellular dysfunction.[6]

-

Inhibition of DNA Synthesis: 5-FU can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[1][5] FdUMP is a powerful inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3][4] By blocking DNA synthesis, 5-FC effectively halts fungal cell division and proliferation.[7]

The dual mechanisms of disrupting both RNA and DNA synthesis contribute to the potent fungistatic and, at higher concentrations, fungicidal activity of this compound.[7]

Early In Vitro Antifungal Activity

Pioneering studies in the late 1960s and early 1970s established the in vitro efficacy of this compound against a range of pathogenic yeasts. These investigations were crucial in defining the spectrum of activity and determining the concentrations required to inhibit fungal growth.

Quantitative Data from Early Studies

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from early research on this compound. It is important to note that early in vitro studies were sometimes hampered by the inhibitory effects of biological substances present in certain culture media, which could antagonize the activity of 5-FC.[8]

Table 1: In Vitro Susceptibility of Cryptococcus neoformans to this compound

| Parameter | Concentration Range (µg/mL) |

| Minimal Inhibitory Concentration (MIC) | 0.46 - 3.9[8] |

| Minimal Fungicidal Concentration (MFC) | 3.9 - 15.6[8] |

Table 2: In Vitro Susceptibility of Candida albicans to this compound

| Parameter | Concentration Range (µg/mL) |

| Minimal Inhibitory Concentration (MIC) | 0.46 - 3.9[8] |

| Minimal Fungicidal Concentration (MFC) | ≥ 15.6[8] |

These early findings demonstrated that 5-FC was highly active against both C. neoformans and C. albicans at clinically achievable concentrations.[8] However, the emergence of resistant strains was also noted, even in the absence of prior exposure to the drug, highlighting a potential clinical challenge.[8]

Experimental Protocols

The foundational in vitro studies of this compound relied on meticulous and standardized laboratory procedures to ensure the accuracy and reproducibility of susceptibility testing.

Broth Dilution Method for MIC Determination

A common early method for determining the MIC of 5-FC was the broth dilution technique.

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared in sterile saline and sterilized by filtration.

-

Serial Dilutions: Serial twofold dilutions of the 5-FC stock solution were prepared in a suitable liquid medium, such as Yeast Nitrogen Broth (YNB), to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates were grown on a solid medium, and a suspension was prepared in sterile saline. The turbidity of the suspension was adjusted to a standardized concentration of fungal cells.

-

Inoculation: Each tube containing a specific concentration of 5-FC, as well as a drug-free control tube, was inoculated with the standardized fungal suspension.

-

Incubation: The inoculated tubes were incubated at a controlled temperature, typically 37°C, for a defined period, usually 24 to 48 hours.

-

MIC Determination: Following incubation, the tubes were visually examined for turbidity. The MIC was defined as the lowest concentration of 5-FC that completely inhibited visible fungal growth.

Agar Dilution Method for MIC Determination

An alternative to broth dilution, the agar dilution method was also employed in early studies.

Detailed Methodology:

-

Preparation of Drug-Containing Agar: A series of agar plates were prepared, each containing a specific concentration of this compound incorporated into the agar medium.

-

Inoculum Preparation: A standardized suspension of the fungal isolate was prepared as described for the broth dilution method.

-

Inoculation: The surface of each agar plate was inoculated with a standardized amount of the fungal suspension.

-

Incubation: The plates were incubated under controlled conditions until growth was clearly visible on the drug-free control plate.

-

MIC Determination: The MIC was determined as the lowest concentration of 5-FC that inhibited the growth of the fungal isolate.

Conclusion

The early research into the antifungal activity of this compound laid the critical groundwork for its development as a valuable therapeutic agent. These foundational studies elucidated its unique mechanism of action, established its in vitro efficacy against key fungal pathogens, and defined the experimental protocols necessary for its continued evaluation. The quantitative data and methodologies developed during this period not only paved the way for the clinical use of 5-FC but also contributed significantly to the broader understanding of antifungal drug action and susceptibility testing. The legacy of this early work continues to inform contemporary research and clinical practice in the management of invasive fungal infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of this compound and 5-fluorouracil in dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Transformation of a Prodrug: An In-depth Technical Guide to the Enzymatic Conversion of 5-Fluorocytosine to 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of the non-toxic prodrug 5-Fluorocytosine (5-FC) into the potent chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU). This process is the cornerstone of a promising cancer therapy strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), which aims to localize cytotoxic drug production within tumor tissues, thereby minimizing systemic toxicity.

The Core Reaction: From Benign Precursor to Potent Drug

The central principle of the 5-FC/5-FU GDEPT system lies in the targeted delivery of a gene encoding a non-mammalian enzyme, cytosine deaminase (CD), to cancer cells.[1] Mammalian cells lack this enzyme, rendering 5-FC biologically inert and non-toxic to the host.[2] However, once the CD gene is expressed within the tumor, the translated enzyme efficiently catalyzes the deamination of systemically administered 5-FC into 5-FU.[3]

The highly cytotoxic 5-FU can then exert its anti-cancer effects through multiple mechanisms. It is intracellularly converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, while FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to nucleic acid damage and ultimately, apoptosis.[2]

Quantitative Analysis of Enzymatic Conversion and Cytotoxicity

The efficacy of the 5-FC/CD system is dependent on the kinetic properties of the cytosine deaminase enzyme and the resulting cytotoxic potency of the converted 5-FU. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Cytosine Deaminase with this compound

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Saccharomyces cerevisiae (yCD) | 0.16 | 17 | - | [4] |

| Saccharomyces cerevisiae (yCD) Mutant (D92E) | - | - | - | [5] |

| Saccharomyces cerevisiae (yCD) Mutant (Triple) | - | - | - | [5] |

| Escherichia coli (bCD) | - | - | - | [6] |

| Klebsiella pneumoniae | - | - | 1.2 x 105 | [7] |

| Rhodobacter sphaeroides | - | - | 6.8 x 104 | [7] |

| Corynebacterium glutamicum | - | - | 2.0 x 102 | [7] |

Note: Some values were not explicitly available in the searched literature.

Table 2: In Vitro Cytotoxicity (IC50) of the 5-FC/CD System and 5-FU

| Cell Line | Treatment | IC50 Value | Reference |

| Melanoma (transgenic) | 5-FC with CD | 572 µg/mL | [8] |

| Melanoma (non-transgenic) | 5-FC | 3870 µg/mL | [8] |

| HCT116 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |

| HCT116 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 1-2 µM | [9] |

| SW480 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |

| SW480 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 25-50 µM | [9] |

| HT29 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |

| HT29 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 25-50 µM | [9] |

| MX-1 (Triple-Negative Breast Cancer) | 5-FU | 92.4 ± 3.7 μM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the 5-FC/CD system.

Cytosine Deaminase Activity Assay

This protocol is adapted from commercially available kits and published methods.

Objective: To quantify the enzymatic activity of cytosine deaminase in cell lysates or purified protein preparations.

Principle: The assay measures the rate of ammonia (B1221849) production as a byproduct of the deamination of cytosine or this compound.

Materials:

-

CD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (substrate)

-

Cell lysate or purified CD enzyme

-

Ammonia detection reagent (e.g., Nessler's reagent or a fluorometric probe)

-

Ammonium (B1175870) chloride (for standard curve)

-

96-well microplate

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Prepare Standard Curve: Prepare a series of ammonium chloride standards of known concentrations in CD Assay Buffer.

-

Prepare Reactions: In a 96-well plate, add the following to each well:

-

CD Assay Buffer

-

Cell lysate or purified CD enzyme

-

-

Initiate Reaction: Add the this compound substrate to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction & Develop: Add the ammonia detection reagent to each well.

-

Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate Activity: Determine the concentration of ammonia produced in each sample by comparing the readings to the standard curve. Enzyme activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute.

HPLC Analysis of 5-FC and 5-FU

Objective: To separate and quantify the concentrations of 5-FC and 5-FU in biological samples (e.g., cell culture media, plasma).

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate the compounds based on their physicochemical properties, and their concentrations are determined by comparing their peak areas to those of known standards.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of a buffer like potassium phosphate (B84403) and an organic solvent like methanol (B129727) or acetonitrile)

-

5-FC and 5-FU analytical standards

-

Biological samples for analysis

-

Acetonitrile or other protein precipitation agent

Procedure:

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

For cell culture media, samples can often be directly injected after centrifugation to remove any cellular debris.

-

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of 5-FC and 5-FU in a matrix similar to the samples (e.g., drug-free plasma or cell culture medium).

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a fixed volume of the prepared standards and samples onto the column.

-

Run the HPLC method with a defined flow rate and mobile phase composition.

-

Detect the eluting compounds using the UV detector at a wavelength where both 5-FC and 5-FU have significant absorbance (e.g., ~260-280 nm).

-

-

Data Analysis:

-

Identify the peaks for 5-FC and 5-FU based on their retention times, as determined from the standard injections.

-

Integrate the peak areas for each compound in both the standards and the samples.

-

Construct a standard curve by plotting the peak area versus the concentration for the standards.

-

Determine the concentration of 5-FC and 5-FU in the samples by interpolating their peak areas on the standard curve.

-

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the 5-FC/CD system on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell line (transduced with CD and a non-transduced control)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (5-FC)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the CD-expressing and control cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of 5-FC. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Plot the percentage of cell viability against the concentration of 5-FC and determine the IC50 value (the concentration of 5-FC that causes 50% inhibition of cell growth).

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the enzymatic conversion of 5-FC to 5-FU and its application in GDEPT.

Conclusion

The enzymatic conversion of 5-FC to 5-FU by cytosine deaminase represents a powerful and selective strategy in cancer therapy. The GDEPT approach leverages the absence of this enzyme in mammalian cells to achieve tumor-specific production of a potent cytotoxic agent, thereby offering the potential for high therapeutic efficacy with reduced systemic side effects. Further research into optimizing enzyme kinetics, improving gene delivery vectors, and understanding the intricate cellular responses to 5-FU will continue to advance this promising therapeutic modality. This guide provides a foundational technical understanding for researchers and drug development professionals working to harness the potential of this innovative anti-cancer strategy.

References

- 1. Clinical Trials With GDEPT | Springer Nature Experiments [experiments.springernature.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Generation of 5-fluorouracil from this compound by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationally designed Escherichia coli cytosine deaminase mutants with improved specificity towards the prodrug this compound for potential gene therapy applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of a bacterial 5-methylcytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of 5-Fluorocytosine: A Technical Guide to its Inhibition of DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analogue, serves as a potent prodrug with significant clinical utility, particularly in antifungal therapy. Its efficacy lies in its selective conversion within fungal cells to the antimetabolite 5-fluorouracil (B62378) (5-FU), which subsequently disrupts both DNA and RNA synthesis, leading to cellular demise. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 5-FC's activity, detailing its metabolic activation, the specific inhibitory actions of its metabolites on nucleic acid synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data on enzyme inhibition and nucleic acid incorporation are presented for comparative analysis, and key pathways and workflows are visualized to offer a clear and comprehensive understanding for researchers and drug development professionals.

Introduction

Initially synthesized as a potential anticancer agent, this compound (5-FC) was later discovered to possess potent antifungal properties.[1] Unlike its close relative, 5-fluorouracil (5-FU), 5-FC itself is largely inert and exhibits low toxicity to mammalian cells.[2] Its therapeutic action is contingent upon its metabolic conversion to 5-FU, a process primarily mediated by the enzyme cytosine deaminase, which is present in susceptible fungi but absent in mammals.[3] This selective activation makes 5-FC a valuable agent in combating systemic fungal infections. This guide delves into the core mechanisms of 5-FC, focusing on its role in the inhibition of the fundamental cellular processes of DNA and RNA synthesis.

Metabolic Activation of this compound

The journey of 5-FC from a benign prodrug to a cytotoxic agent begins with its transport into the fungal cell and subsequent enzymatic conversion.

2.1. Cellular Uptake and Conversion to 5-Fluorouracil

Susceptible fungal cells actively transport 5-FC across their cell membranes via cytosine permease.[4][5] Once inside the cell, the fungal-specific enzyme cytosine deaminase catalyzes the hydrolytic deamination of 5-FC, converting it into the active antimetabolite, 5-fluorouracil (5-FU) .[3][6] This conversion is the critical step that confers the selective toxicity of 5-FC towards fungi.[7]

References

- 1. assaygenie.com [assaygenie.com]

- 2. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Regulation of 5‐fluorodeoxyuridine monophosphate‐thymidylate synthase ternary complex levels by autophagy confers resistance to 5‐fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 7. The fungal expel of this compound derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluorocytosine: A Pyrimidine Analog for Antifungal Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, holds a significant place in the arsenal (B13267) of antifungal agents, primarily in combination therapies for severe systemic mycoses. Initially synthesized as a potential anti-tumor agent, its potent antifungal activity was discovered shortly after. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, clinical applications, and the molecular underpinnings of resistance. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and application of this important therapeutic agent.

Mechanism of Action

This compound is a prodrug, meaning it requires intracellular conversion to its active metabolites to exert its antifungal effect.[1] The specificity of 5-FC for fungal cells is a key advantage, stemming from the presence of enzymes in fungi that are absent in mammalian cells.[2][3]

The mechanism unfolds in a series of steps:

-

Uptake: 5-FC is transported into the fungal cell by a specific cytosine permease.[4]

-

Conversion to 5-Fluorouracil (B62378) (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[2][4] This is the critical step for selective toxicity, as mammalian cells lack this enzyme.[1][5]

-

Metabolic Activation: 5-FU is then further metabolized through the pyrimidine salvage pathway. It is converted to 5-fluorouridine (B13573) monophosphate (FUMP) by the action of uridine (B1682114) monophosphate pyrophosphorylase (UMP pyrophosphorylase).[1][4]

-

Inhibition of RNA and DNA Synthesis: FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting protein synthesis.[1][6][7] Alternatively, FUMP can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of thymidylate synthetase.[1][2] This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine triphosphate, thereby impairing DNA synthesis.[2]

Some in vivo conversion of 5-FC to 5-FU can occur in humans, potentially mediated by intestinal microflora, which may contribute to the observed toxicity of 5-FC.[8][9][10]

References

- 1. This compound in the Treatment of Experimental Candidiasis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapeutic activity of this compound and amphotericin B against Candida albicans in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shop.tinyteria.com [shop.tinyteria.com]

- 4. Outcomes of flucytosine-containing combination treatment for cryptococcal meningitis in a South African national access programme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies on the oral antimycotic agent this compound in individuals with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Development and validation of a rapid and sensitive HPLC method for the quantification of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal activity of this compound as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Fluorocytosine in Gene-Directed Enzyme Prodrug Therapy

Introduction

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy designed to enhance the therapeutic index of chemotherapy.[1] This approach involves delivering a gene encoding a non-mammalian enzyme to tumor cells.[2] This enzyme then converts a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site.[3] This localized activation minimizes systemic toxicity while maximizing the anti-tumor effect.[1]

The cytosine deaminase (CD) / 5-Fluorocytosine (5-FC) system is one of the most extensively studied GDEPT combinations.[4] The CD enzyme, which is found in bacteria and fungi but not in mammalian cells, catalyzes the deamination of the antifungal agent 5-FC into the widely used chemotherapeutic drug 5-fluorouracil (B62378) (5-FU).[1][5] The subsequent conversion of 5-FU by endogenous cellular enzymes leads to cell death.[6] A key advantage of this system is the "bystander effect," where the freely diffusible 5-FU can kill adjacent, non-transfected tumor cells, compensating for the often-limited efficiency of gene transfer.[6][7]

These notes provide an overview of the CD/5-FC GDEPT system, including quantitative data and detailed protocols for its application and evaluation in preclinical research settings.

Mechanism of Action

The therapeutic effect of the CD/5-FC system is initiated by the selective expression of the cytosine deaminase gene within cancer cells.

-

Prodrug Administration : The non-toxic prodrug, this compound (5-FC), is administered systemically and distributes throughout the body.[6]

-

Enzymatic Conversion : In tumor cells expressing the CD enzyme, 5-FC is converted to the cytotoxic drug 5-Fluorouracil (5-FU).[8]

-

Metabolic Activation : Intracellular host enzymes further metabolize 5-FU into three active metabolites: 5-fluorodeoxyuridine 5'-monophosphate (5-FdUMP), 5-fluorodeoxyuridine 5'-triphosphate (5-FdUTP), and 5-fluorouridine (B13573) 5'-triphosphate (5-FUTP).[6]

-

Cytotoxicity : These metabolites induce cell death through multiple pathways:

-

5-FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) and subsequent disruption of DNA synthesis and repair.[6][9]

-

5-FdUTP is incorporated into DNA, causing DNA damage.[6]

-

5-FUTP is incorporated into RNA, interfering with RNA processing and function.[6]

-

-

Bystander Effect : The cell-permeable 5-FU can diffuse from the CD-expressing tumor cells into the surrounding tumor microenvironment, killing neighboring cancer cells that did not receive the therapeutic gene.[7][10] This amplification of the cytotoxic effect is critical for the overall therapeutic efficacy.[6]

Caption: Mechanism of 5-FC conversion and bystander effect in GDEPT.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in preclinical studies of the CD/5-FC system.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Transgene | IC50 of 5-FC (µg/mL) | Fold Sensitization | Reference |

|---|---|---|---|---|

| Melanoma | Cytosine Deaminase | 572 | ~6.8x | [11] |

| Melanoma | None (Control) | 3870 | - | [11] |

| MDA-MB-231 Breast Carcinoma | E. coli CD | Not specified | 1000-fold |[6] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax (µM/min/µg) | Reference |

|---|

| LinkCD (fusion protein) | 5-FC | 0.33 | 15 |[12] |

Table 3: Preclinical Dosing and Achieved Concentrations

| Model | Administration Route | 5-FC Dose | Achieved Concentration | Reference |

|---|---|---|---|---|

| Mouse | Intraperitoneal (i.p.) | 400-500 mg/kg/day | Not specified | [12] |

| Mouse | Oral (in drinking water) | 10 mg/mL | Not specified | [12] |

| Human | Oral | 100 mg/kg/day | 10-30 µg/mL (Serum) | [13] |

| Human | Oral | 100 mg/kg/day | 8-20 µg/mL (CSF) |[13] |

Experimental Protocols

The following section outlines generalized protocols for the preclinical evaluation of the CD/5-FC GDEPT system.

Caption: General experimental workflow for preclinical GDEPT evaluation.

Protocol 1: In Vitro Validation of CD/5-FC GDEPT

Objective: To confirm the functionality of the CD/5-FC system in a cancer cell line.

1.1. Gene Delivery to Target Cells (Non-viral Transfection)

-

Cell Seeding: Seed target cancer cells (e.g., U251 glioma, HT-29 colon) in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

Plasmid Preparation: Use a mammalian expression vector containing the cytosine deaminase gene (from yeast or E. coli) under a strong constitutive promoter (e.g., pCMV-CD).[8]

-

Transfection:

-

For each well, dilute 2.5 µg of the plasmid DNA into 100 µL of serum-free medium.

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.

-

Add the 200 µL complex mixture dropwise to the cells.

-

-

Post-Transfection: Incubate the cells for 48-72 hours. For stable cell line generation, add an appropriate selection antibiotic (e.g., G418) if the plasmid contains a resistance gene.

1.2. Confirmation of CD Enzyme Expression (Western Blot)

-

Protein Extraction: Lyse the transfected and non-transfected control cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for cytosine deaminase overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A band of the correct molecular weight should be present only in the transfected cell lysate.[8]

1.3. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed both CD-expressing and control cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prodrug Treatment: Prepare serial dilutions of 5-FC in culture medium. Replace the existing medium with 100 µL of the 5-FC solutions (concentrations ranging from 1 µg/mL to 5000 µg/mL). Include untreated wells as a control.[11]

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[8][11]

1.4. Bystander Effect Assay

-

Co-culture Seeding: Seed non-transfected cells in 96-well plates. After 24 hours, add CD-expressing cells to achieve defined ratios (e.g., 100:0, 90:10, 50:50, 0:100 of non-transfected:transfected cells), keeping the total cell number constant.[6]

-

5-FC Treatment: Treat the co-cultures with a clinically relevant concentration of 5-FC (e.g., the IC50 determined for the pure CD-expressing population).

-

Viability Assessment: After 72 hours, assess the viability of the entire cell population using an MTT assay as described in Protocol 1.3. A significant decrease in viability in mixed cultures (e.g., 90:10) compared to the expected viability based on the percentage of sensitive cells demonstrates a bystander effect.[14]

Protocol 2: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the CD/5-FC system in a living animal model. (All animal procedures must be approved by an Institutional Animal Care and Use Committee).

2.1. Tumor Implantation

-

Cell Preparation: Harvest stably transfected CD-expressing cells and control cells. Resuspend them in sterile, serum-free medium or PBS at a concentration of 5x106 cells per 100 µL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., Nude or SCID mice).[6]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

2.2. Prodrug Administration

-

Tumor Measurement and Grouping: Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment and control groups.

-

5-FC Preparation: Dissolve 5-FC in sterile saline.

-

Administration: Administer 5-FC systemically via intraperitoneal (i.p.) injection at a dose of 500 mg/kg/day for a period of 14-21 days.[14] The control group should receive saline injections.

2.3. Monitoring Tumor Growth

-

Measurement: Measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.

-

Efficacy Evaluation: Plot the mean tumor volume for each group over time to assess the treatment effect. A significant reduction or stabilization of tumor growth in the 5-FC treated group compared to controls indicates therapeutic efficacy.[8]

2.4. Endpoint Analysis

-

Euthanasia: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

-

Tumor Excision: Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). The remaining tissue can be snap-frozen for molecular analysis.[8]

The this compound/Cytosine Deaminase GDEPT system is a promising strategy for targeted cancer therapy that has demonstrated significant efficacy in numerous preclinical models.[6] Its ability to generate a potent cytotoxic agent locally within the tumor and the powerful bystander effect make it an attractive therapeutic option.[7] Further development is focused on improving gene delivery efficiency and exploring synergistic combinations with other therapies to enhance its clinical potential.[15]